4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl-2-oxo-2H-chromen-7-yl acetate and N-[(benzyloxy)carbonyl]glycine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. It can also interfere with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 7-amino-4-methylcoumarin
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific structural features, such as the presence of the benzyloxycarbonyl group, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H19NO6 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C21H19NO6/c1-2-15-10-19(23)28-18-11-16(8-9-17(15)18)27-20(24)12-22-21(25)26-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,22,25) |
InChI Key |
KHWJOSJSJOOSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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